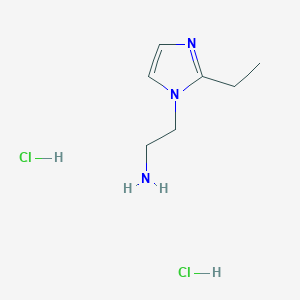![molecular formula C6H4ClN3 B1418797 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 90994-17-5](/img/structure/B1418797.png)
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine
説明
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an intermediate pyrrolo-pyrimidine compound . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . It is a white crystalline solid, soluble in organic solvents .
Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine is not detailed in the retrieved papers.Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions . The specific chemical reactions involving 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine are not detailed in the retrieved papers.科学的研究の応用
Anticancer Activity
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine derivatives have been synthesized and tested for their anticancer properties . These compounds, particularly when chlorine atoms are positioned at the 4 and 6 spots, have shown promising results against several human cancer cell lines . For instance, certain derivatives exhibited significant cytotoxic effects against MCF7 breast cancer cells, with IC50 values outperforming the standard drug doxorubicin .
Kinase Inhibition
These derivatives have also been identified as potential multi-targeted kinase inhibitors . They have been compared to known tyrosine kinase inhibitors like sunitinib and have shown to inhibit enzymes such as EGFR, Her2, VEGFR2, and CDK2 with considerable potency . This suggests their potential use in targeted cancer therapies.
Apoptosis Induction
Research indicates that 6-Chloro-7H-pyrrolo[2,3-D]pyrimidine derivatives can act as apoptosis inducers . They have been observed to increase the activity of proapoptotic proteins and downregulate anti-apoptotic proteins, leading to programmed cell death in cancer cells .
Cell Cycle Arrest
These compounds have been associated with causing cell cycle arrest at the G1/S phase in cancer cells, which is a crucial step in preventing the proliferation of cancer cells .
DNA Fragmentation
Certain derivatives have been noted to significantly increase the percentage of fragmented DNA in treated cancer cells, which is indicative of effective apoptotic activity .
Pharmaceutical Intermediates
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine serves as a valuable pharmaceutical intermediate . It is particularly useful in the synthesis of kinase inhibitors that are employed in disease treatment .
作用機序
Target of Action
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine primarily targets Bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis . It also exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
The compound interacts with its targets, leading to a series of changes. The molecular docking study showed promising binding affinities of the compound against Bcl2 anti-apoptotic protein . It also revealed similar binding interactions between the compound and the four enzymes (EGFR, Her2, VEGFR2, and CDK2), as observed with sunitinib .
Biochemical Pathways
The compound affects several biochemical pathways. At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . This indicates that the compound influences the apoptotic pathway, leading to cell death .
Result of Action
The compound has shown promising cytotoxic effects against various cancer cell lines . It was found to increase the activity of Caspase 8 and BAX , while the activity of Bcl2 was greatly decreased . The compound also caused cell cycle arrest at the G1/S phase and induced the apoptotic death of cells . Furthermore, the percentage of fragmented DNA was significantly increased in treated cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
将来の方向性
特性
IUPAC Name |
6-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOTRGDQKVOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672061 | |
| Record name | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
90994-17-5 | |
| Record name | 6-Chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



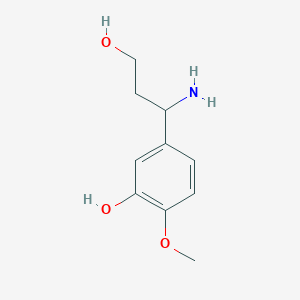
![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)
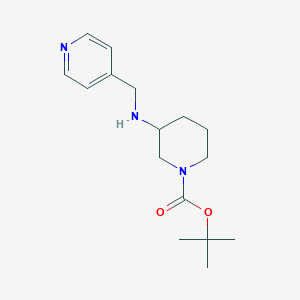
![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)

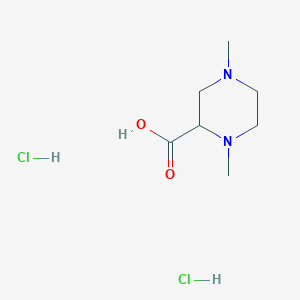
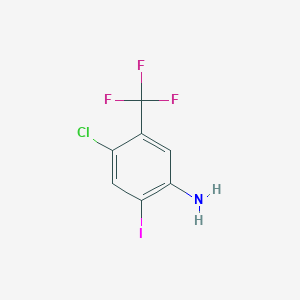
![[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B1418729.png)

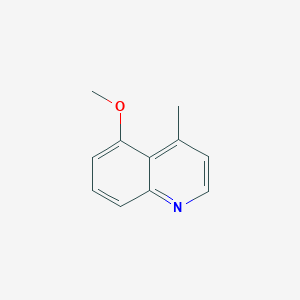
![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)
![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)

